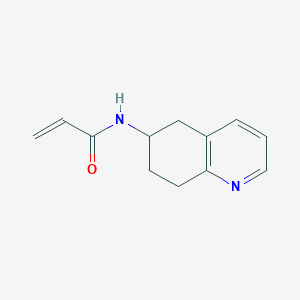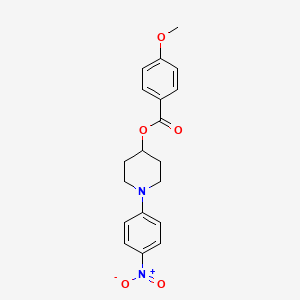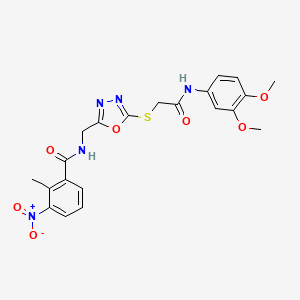
N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide, also known as THQ, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. THQ is a member of the quinoline family of compounds and has been found to possess a range of interesting properties that make it a promising candidate for drug development.
作用机制
The mechanism of action of N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide is not yet fully understood, but it is believed to act on a number of different biological pathways. Studies have shown that N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is an important mechanism for the treatment of cancer.
Biochemical and Physiological Effects:
N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide has been found to have a range of biochemical and physiological effects. Studies have shown that N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide can reduce inflammation by inhibiting the activity of COX-2, as well as other enzymes involved in inflammation. N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide has also been shown to have anti-cancer activity, by inducing apoptosis in cancer cells. Additionally, N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide has been found to have anti-viral activity, by inhibiting the replication of certain viruses.
实验室实验的优点和局限性
N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide has a number of advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has been extensively studied, with a large body of research available on its properties and potential applications. However, there are also some limitations to its use in lab experiments. N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide can be difficult to work with due to its low solubility in water, and its potential toxicity may limit its use in certain experiments.
未来方向
There are a number of potential future directions for research on N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide. One area of interest is the development of new drugs based on the structure of N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide, which could have improved activity and reduced toxicity. Another area of interest is the study of the mechanism of action of N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide, which could lead to a better understanding of its potential applications in the treatment of disease. Additionally, further research is needed to explore the potential applications of N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide in the treatment of viral infections, as well as its potential as an anti-inflammatory agent.
合成方法
The synthesis of N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide can be achieved through a number of different methods. One of the most commonly used methods involves the reaction of 2-aminoacetophenone with acrolein in the presence of a catalyst. This produces N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide as a yellow solid, which can then be purified and used for further research.
科学研究应用
N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide has been the subject of significant scientific research due to its potential applications in the field of medicinal chemistry. Studies have shown that N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide possesses a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-viral activity. These properties make it a promising candidate for the development of new drugs for the treatment of a range of diseases.
属性
IUPAC Name |
N-(5,6,7,8-tetrahydroquinolin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-12(15)14-10-5-6-11-9(8-10)4-3-7-13-11/h2-4,7,10H,1,5-6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJQBCGLRZVUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC2=C(C1)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(E)-2-phenylethenesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2510886.png)
![5-Ethyl-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2510889.png)
![3-chloro-5-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2510891.png)
![6-(2-Methoxyphenyl)-2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2510892.png)
![N-[(2-chlorophenyl)(cyano)methyl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2510894.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2510895.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]but-2-enamide](/img/structure/B2510896.png)
![Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2510897.png)



![(R)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine](/img/structure/B2510905.png)
